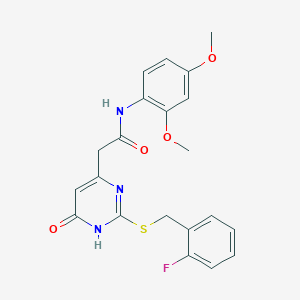

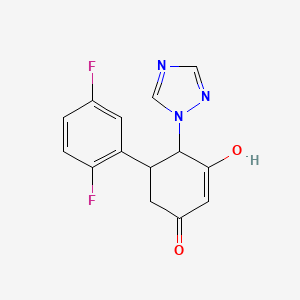

![molecular formula C23H23N3O3S B2499140 N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide CAS No. 866873-87-2](/img/structure/B2499140.png)

N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

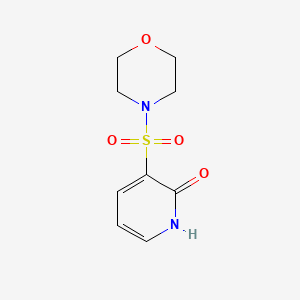

The compound N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide is a complex molecule that may be related to the class of compounds known as 2-arylpyrazolo[1,5-a]pyrimidin-3-yl acetamides. These compounds have been studied for their potential as selective ligands for the Peripheral Benzodiazepine Receptor (PBR), which is implicated in various physiological processes including steroid biosynthesis. The structure of the compound suggests it could interact with biological targets in a manner similar to other molecules within its class.

Synthesis Analysis

The synthesis of related compounds, such as the N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides, involves novel synthetic methods that allow for the introduction of various substituents, which can significantly affect the binding affinity and selectivity for PBR . The synthesis process is crucial as it provides the means to explore the structure-activity relationship (SAR) by varying the substituents on the pyrimidine moiety, which is a key factor in determining the selectivity for PBR over the central benzodiazepine receptor (CBR) .

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a pyrimidine moiety, which is essential for the activity at the PBR. The spatial arrangement of the substituents and the overall three-dimensional shape of the molecule can greatly influence its binding to the receptor. For instance, the angle between the planes of the pyridyl and phenyl rings in a related compound, N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide, is 64.5 degrees, which contributes to the planarity of the molecule and may affect its interaction with the receptor .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The intramolecular hydrogen bonding observed in related molecules contributes to their planarity and may affect their solubility and stability . The binding affinities of these compounds to PBR can range from very high to inactive, indicating a broad spectrum of chemical properties that are highly dependent on the specific structural features of the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

One area of research focuses on the synthesis of heterocyclic derivatives, including those derived from guanidine, showcasing the chemical reactivity and potential pharmaceutical applications of such compounds. For instance, studies on the formation and X-ray structure determination of related heterocyclic derivatives underline the significance of crystallographic analysis in understanding the molecular conformation and potential reactivity of these compounds (Banfield, Fallon, & Gatehouse, 1987).

Radioligand Development for Imaging

Research has also delved into the synthesis and biodistribution of radioligands for positron emission tomography (PET), aiming to investigate central neurokinin(1) receptors. This highlights the compound's role in the development of diagnostic tools and its contribution to neuroscience, particularly in visualizing neurological receptors in vivo (M. V. D. Mey et al., 2005).

Antimicrobial and Anti-Inflammatory Applications

Another facet of research has been the exploration of novel benzodifuranyl derivatives derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties. Such studies underscore the potential therapeutic applications of these compounds in addressing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neuropharmacological Effects

The neuropharmacological effects of related compounds, specifically their impact on the GABAergic system, have been investigated, indicating potential cognitive-enhancing properties. This research provides insights into the mechanisms through which these compounds could influence cognitive functions, offering a basis for the development of novel nootropic agents (Watabe, Yamaguchi, & Ashida, 1993).

Antitumor and Antifolate Research

Furthermore, studies on the synthesis and antimicrobial activity of heterocycles incorporating an antipyrine moiety, as well as research into dual inhibitors of dihydrofolate reductase and thymidylate synthase, reflect the compound's relevance in cancer research and its potential as a therapeutic agent (Bondock, Rabie, Etman, & Fadda, 2008).

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c1-13(2)26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-12-19(27)24-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEHYRSLYGHVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2499061.png)

![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)

![(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2499067.png)

![2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499068.png)